2,2,2-trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide
Overview
Description
2,2,2-Trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is a chemical compound with a complex structure that includes a trichloroacetamide group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 4-(4-ethylpiperazin-1-yl)aniline. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated by-products, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2,2,2-Trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is utilized in the synthesis of other chemicals and materials, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide
- 2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Uniqueness
2,2,2-Trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is unique due to its specific structural features, such as the trichloroacetamide group and the ethyl-substituted piperazine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2,2-trichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl3N3O/c1-2-19-7-9-20(10-8-19)12-5-3-11(4-6-12)18-13(21)14(15,16)17/h3-6H,2,7-10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXMFZZOINHFGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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